molecular formula C10H15N3O2 B7867987 N*1*-Methyl-N*1*-(4-nitro-benzyl)-ethane-1,2-diamine

N*1*-Methyl-N*1*-(4-nitro-benzyl)-ethane-1,2-diamine

Cat. No.: B7867987
M. Wt: 209.24 g/mol
InChI Key: HWRLSVUQBCNZRM-UHFFFAOYSA-N
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Description

N¹-Methyl-N¹-(4-nitro-benzyl)-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by a methyl group and a 4-nitrobenzyl group attached to the same nitrogen atom (N¹) of the ethylenediamine backbone. This compound belongs to a class of diamines synthesized via reductive alkylation, where ethylenediamine reacts with aromatic aldehydes followed by reduction (e.g., using sodium borohydride) to form stable secondary amines .

Properties

IUPAC Name

N'-methyl-N'-[(4-nitrophenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-12(7-6-11)8-9-2-4-10(5-3-9)13(14)15/h2-5H,6-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRLSVUQBCNZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-Methyl-N1-(4-nitro-benzyl)-ethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

N1-Methyl-N1-(4-nitro-benzyl)-ethane-1,2-diamine has a molecular formula of C11H15N3O2 and features a nitro group (-NO2) attached to a benzyl moiety. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of N1-Methyl-N1-(4-nitro-benzyl)-ethane-1,2-diamine is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Nitric Oxide Synthase (iNOS) : Similar compounds have shown the ability to inhibit iNOS, leading to decreased nitric oxide (NO) production in inflammatory conditions. This suggests a potential anti-inflammatory role for N1-Methyl-N1-(4-nitro-benzyl)-ethane-1,2-diamine .
  • Modulation of NF-kB Pathway : The compound may affect the transcriptional activity of nuclear factor-kappa B (NF-kB), a key regulator in inflammatory responses. Inhibiting NF-kB can reduce the expression of pro-inflammatory cytokines .

Anti-inflammatory Effects

Research indicates that N1-Methyl-N1-(4-nitro-benzyl)-ethane-1,2-diamine may exhibit anti-inflammatory properties similar to its analogs. For instance, studies on related compounds like JSH-21 demonstrated significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages with an IC50 value of 9.2 μM . This establishes a benchmark for evaluating the anti-inflammatory potential of N1-Methyl-N1-(4-nitro-benzyl)-ethane-1,2-diamine.

Cytotoxicity and Anticancer Potential

Preliminary studies have suggested that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group could enhance these effects by promoting apoptosis or inhibiting cell proliferation through specific pathways.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey DifferencesBiological Activity
N1-Methyl-N1-(4-nitro-benzyl)-ethane-1,2-diamineC11H15N3O2Contains a nitro group affecting reactivityPotential anti-inflammatory
JSH-21C10H12N2OLacks methyl substitution at nitrogenStrong anti-inflammatory effects
N1-Benzyl-4-methylbenzene-1,2-diamineC10H14N2Different substituents on benzene ringSimilar anti-inflammatory profile

Research Findings

Recent research has focused on synthesizing N1-Methyl-N1-(4-nitro-benzyl)-ethane-1,2-diamine analogs to explore their biological activities further. These studies aim to elucidate structure-activity relationships (SAR) that could lead to more potent derivatives with improved pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

Substituents on the benzyl ring and the N¹-bound groups significantly alter the compound’s properties. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Substituent Molecular Formula Molecular Weight Key Features References
N¹-Methyl-N¹-(4-nitro-benzyl)-ethane-1,2-diamine 4-nitrobenzyl C₁₀H₁₅N₃O₂* ~209.25* Strong electron-withdrawing nitro group
N¹-(4-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine 4-methoxybenzyl C₁₁H₁₈N₂O 194.27 Electron-donating methoxy group
N¹-Methyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine 4-methylbenzyl C₁₁H₁₈N₂ 178.28 Electron-donating methyl group
N¹-Isopropyl-N¹-(4-nitro-benzyl)-ethane-1,2-diamine 4-nitrobenzyl C₁₂H₁₉N₃O₂ 237.30 Bulky isopropyl substituent
N,N'-Bis(4-chlorobenzylidene)ethane-1,2-diamine 4-chlorobenzylidene C₁₆H₁₄Cl₂N₂ 313.20 Forms stable metal complexes

*Estimated based on structural analogs.

Physical Properties

  • Solubility: Diamines with polar substituents (e.g., nitro or methoxy) may exhibit higher solubility in polar aprotic solvents like DMF or DMSO compared to non-polar analogs .
  • Corrosion Inhibition : Aliphatic amines like DETA and TETA demonstrate corrosion inhibition via adsorption on metal surfaces; the nitro group in the target compound could alter this mechanism due to its electron-withdrawing nature .

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